Cas no 1896579-08-0 (Methyl 2-chloro-6-fluoroquinoline-3-carboxylate)

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is a versatile intermediate with significant applications in organic synthesis. Its distinct structural features offer advantages such as high purity and excellent reactivity, facilitating efficient synthesis of complex organic molecules. This compound is particularly sought after for its role in pharmaceutical and agrochemical industries, where it serves as a key building block for various active pharmaceutical ingredients.
Methyl 2-chloro-6-fluoroquinoline-3-carboxylate structure
1896579-08-0 structure
Product name:Methyl 2-chloro-6-fluoroquinoline-3-carboxylate
CAS No:1896579-08-0
MF:C11H7ClFNO2
MW:239.630185365677
CID:5464027

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloro-6-fluoroquinoline-3-carboxylate
    • D85400
    • Methyl2-chloro-6-fluoroquinoline-3-carboxylate
    • Z2733383030
    • 3-Quinolinecarboxylic acid, 2-chloro-6-fluoro-, methyl ester
    • Inchi: 1S/C11H7ClFNO2/c1-16-11(15)8-5-6-4-7(13)2-3-9(6)14-10(8)12/h2-5H,1H3
    • InChI Key: QUTMHDUGIYGJQW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)C=C2C=C(C=CC2=N1)F

Computed Properties

  • Exact Mass: 239.0149343 g/mol
  • Monoisotopic Mass: 239.0149343 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Molecular Weight: 239.63
  • Topological Polar Surface Area: 39.2

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-703698-10.0g
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95.0%
10.0g
$3438.0 2025-03-12
Enamine
EN300-703698-5.0g
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95.0%
5.0g
$2318.0 2025-03-12
1PlusChem
1P01C7NL-1g
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95%
1g
$1051.00 2024-06-17
1PlusChem
1P01C7NL-2.5g
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95%
2.5g
$2000.00 2024-06-17
Aaron
AR01C7VX-10g
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95%
10g
$4753.00 2023-12-14
A2B Chem LLC
AW48609-250mg
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95%
250mg
$452.00 2024-04-20
A2B Chem LLC
AW48609-1g
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95%
1g
$878.00 2024-04-20
A2B Chem LLC
AW48609-50mg
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95%
50mg
$231.00 2024-04-20
A2B Chem LLC
AW48609-500mg
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95%
500mg
$692.00 2024-04-20
Enamine
EN300-703698-0.1g
methyl 2-chloro-6-fluoroquinoline-3-carboxylate
1896579-08-0 95.0%
0.1g
$277.0 2025-03-12

Additional information on Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS No. 1896579-08-0): A Comprehensive Overview

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS No. 1896579-08-0) is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, characterized by its chloro and fluoro substituents, exhibits promising potential in the development of novel therapeutic agents.

The chemical structure of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate consists of a quinoline core substituted at the 2-position with a chlorine atom and at the 6-position with a fluorine atom. The carboxylate group at the 3-position further enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The presence of these halogen atoms not only influences its electronic properties but also contributes to its binding affinity with biological targets.

In recent years, there has been a growing interest in quinoline derivatives as antimicrobial agents. The fluorine atom, in particular, has been shown to improve the metabolic stability and bioavailability of drugs, making it an attractive moiety for medicinal chemists. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is no exception, as studies have demonstrated its efficacy against various bacterial strains, including those resistant to conventional antibiotics.

One of the most compelling aspects of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel analogs with enhanced pharmacological profiles. For instance, modifications at the 2- and 6-positions have led to compounds with improved potency and selectivity against specific bacterial enzymes.

The synthesis of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions, starting from readily available quinoline precursors. The introduction of chlorine and fluorine substituents is often achieved through halogenation reactions, which can be tailored to yield high yields and purity. These synthetic pathways highlight the compound's accessibility and utility in drug discovery programs.

Recent advances in computational chemistry have further illuminated the potential of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate. Molecular modeling studies have revealed insights into its binding interactions with bacterial enzymes, providing a rational basis for structure-based drug design. These findings have guided the development of next-generation quinolone antibiotics that target emerging resistant strains.

The pharmacokinetic properties of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate are also of considerable interest. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting its suitability for oral administration. Additionally, its stability under various conditions enhances its practicality in pharmaceutical formulations.

In conclusion, Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS No. 1896579-08-0) represents a significant advancement in the field of antimicrobial drug development. Its unique structural features, synthetic accessibility, and promising pharmacological properties make it a valuable asset for researchers seeking to combat bacterial infections. As our understanding of quinoline derivatives continues to evolve, compounds like this are poised to play a pivotal role in future therapeutic strategies.

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